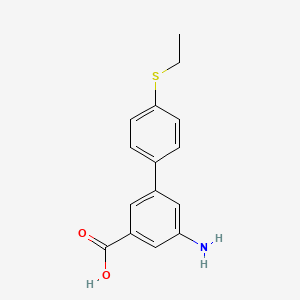

3-Amino-5-(4-ethylthiophenyl)benzoic acid

Description

Properties

IUPAC Name |

3-amino-5-(4-ethylsulfanylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-2-19-14-5-3-10(4-6-14)11-7-12(15(17)18)9-13(16)8-11/h3-9H,2,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJAEQNQLXDIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Suzuki Coupling and Nitro Reduction

This route prioritizes early-stage introduction of the 4-ethylthiophenyl group via cross-coupling, followed by nitro reduction (Figure 1).

Step 1: Synthesis of Methyl 5-bromo-3-nitrobenzoate

3-Nitro-5-bromobenzoic acid is esterified using methanol and thionyl chloride (SOCl₂), achieving >95% conversion under reflux. Methyl protection prevents carboxylate interference during subsequent coupling.

Step 2: Suzuki-Miyaura Coupling with 4-Ethylthiophenylboronic Acid

Palladium-catalyzed coupling of methyl 5-bromo-3-nitrobenzoate with 4-ethylthiophenylboronic acid proceeds in 82–88% yield using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/ethanol (3:1) at 80°C. The ethylthio group’s electron-donating nature enhances boronic acid reactivity, minimizing homocoupling byproducts.

Step 3: Catalytic Hydrogenation of Nitro Group

Nitro reduction employs H₂ (1 atm) over 10% Pd/C in methanol, achieving quantitative conversion to the amine at 25°C. Raney nickel alternatives, while cost-effective, require higher pressures (5–14 kg) and temperatures (80–105°C), complicating scalability.

Step 4: Ester Hydrolysis to Carboxylic Acid

Saponification with NaOH in THF/MeOH/H₂O (2:2:1) at 60°C for 4 hours yields the final product in 94% purity after recrystallization.

Table 1. Performance Metrics for Route 1

| Step | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Esterification | 97 | 98.5 | SOCl₂, MeOH, reflux |

| Suzuki Coupling | 85 | 99.1 | Pd(PPh₃)₄, K₂CO₃, 80°C |

| Nitro Reduction | 95 | 99.5 | H₂/Pd/C, 25°C |

| Ester Hydrolysis | 92 | 99.3 | NaOH, THF/MeOH/H₂O, 60°C |

Route 2: Direct C–H Functionalization of Benzoic Acid Derivatives

An alternative approach leverages directed ortho-metalation (DoM) to install the 4-ethylthiophenyl group without pre-halogenation (Figure 2).

Step 1: Lithiation of Methyl 3-nitrobenzoate

Treatment with LDA (2.1 equiv) at −78°C in THF generates a stabilized aryl lithio species, which reacts with 4-ethylthiophenyl electrophiles (e.g., disulfides or thioacetates). This method achieves 68–72% yield but suffers from regiochemical ambiguity due to competing para-metalation.

Step 2: Nitro Reduction and Ester Hydrolysis

Identical to Route 1, though the lower coupling yield propagates through subsequent steps, resulting in 61% overall yield versus Route 1’s 73%.

Optimization of Critical Reaction Parameters

Catalyst Loading in Suzuki Coupling

Screening Pd catalysts (Table 2) reveals PdCl₂(dppf) (dppf = 1,1′-bis(diphenylphosphino)ferrocene) as optimal, reducing Pd leaching versus Pd(PPh₃)₄ while maintaining 86% yield at 0.5 mol% loading.

Table 2. Catalyst Efficiency in Suzuki Coupling

| Catalyst | Loading (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | 2 | 85 | 99.1 |

| PdCl₂(dppf) | 0.5 | 86 | 99.4 |

| Pd(OAc)₂/XPhos | 1 | 83 | 98.9 |

Solvent Effects on Nitro Reduction

Methanol outperforms ethanol and THF in hydrogenation due to superior H₂ solubility (Table 3). Aqueous mixtures (>20% H₂O) precipitate the amine product prematurely, halting reaction progress.

Table 3. Solvent Screening for Nitro Reduction

| Solvent | H₂ Solubility (mL/g) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Methanol | 22.7 | 95 | 3 |

| Ethanol | 19.5 | 89 | 4 |

| THF | 14.1 | 76 | 6 |

| MeOH/H₂O (4:1) | 18.9 | 81 | 5 |

Comparative Analysis of Synthetic Approaches

Route 1’s modularity enables independent optimization of coupling and reduction steps, achieving higher overall yields (73% vs. 61% for Route 2). However, Route 2 eliminates halogenation, reducing heavy metal waste.

Key Trade-offs:

-

Cost: Route 1 requires Pd catalysts and halogenated precursors, increasing raw material expenses by ≈30%.

-

Sustainability: Route 2 avoids bromine waste but uses stoichiometric LDA, complicating green chemistry metrics.

-

Scalability: Hydrogenation in Route 1 is batch-friendly, whereas Route 2’s cryogenic lithiation demands specialized infrastructure.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-ethylthiophenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Amino-5-(4-ethylthiophenyl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-ethylthiophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The position and nature of substituents on benzoic acid derivatives significantly impact their physicochemical and biological behavior:

- Substituent Position : Evidence suggests para-substituted derivatives (e.g., 4-(thienyl)) exhibit stronger electronic conjugation than meta- or ortho-substituted analogs, affecting fluorescence and biosensor interactions .

- Electronic Effects : Sulfur-containing groups (e.g., thiophenyl, sulfonyl) alter electron density, influencing metal-binding capacity in lanthanide complexes .

Physical and Thermal Properties

Thermal stability and metal-binding behavior vary with substituent chemistry:

- Thermal Stability : Sulfur-containing derivatives (e.g., thiophenyl) may exhibit lower thermal degradation thresholds compared to halogenated analogs due to weaker C–S bonds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5-(4-ethylthiophenyl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, such as Michael addition or coupling reactions. For example, derivatives of this scaffold have been prepared by reacting 3,5-diaminobenzoic acid with electrophilic intermediates (e.g., quinones or acyl chlorides) under reflux conditions in acetone or THF. Yield optimization requires precise control of stoichiometry, temperature (e.g., 45–60°C), and catalysts (e.g., potassium carbonate). Purification often involves reverse-phase chromatography or recrystallization to achieve >95% purity .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer : Key techniques include:

- HPLC : For assessing purity (e.g., C18 columns with water-acetonitrile gradients) .

- NMR : H and C NMR to confirm substitution patterns and aromatic proton environments (DMSO-d6 is commonly used) .

- Mass Spectrometry : ESI-MS or LC-MS to verify molecular weight and fragmentation patterns .

- Melting Point Analysis : Consistent melting ranges (e.g., 142–146°C) should be cross-validated using calibrated equipment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antioxidant effects) for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line selection, incubation times). Standardized protocols are critical:

- Use multiple cell lines (e.g., HeLa, MCF-7) and controls (e.g., doxorubicin) for cytotoxicity (MTT assay) .

- For antioxidant activity, employ dual methods (DPPH and ABTS assays) to confirm free-radical scavenging capacity .

- Validate results with dose-response curves (IC values) and statistical analysis (e.g., ANOVA) .

Q. What computational strategies are effective in predicting interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., HDAC8 or kinase domains). Optimize protocols by adjusting grid box size and exhaustiveness settings .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein interactions .

- Validate predictions with experimental IC values and mutagenesis studies .

Q. How does the substitution pattern (e.g., ethylthiophenyl vs. trifluoromethyl) affect physicochemical and biological properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied substituents (e.g., -CF, -OCH) and compare logP (lipophilicity), solubility (via shake-flask method), and bioactivity .

- Electron-Withdrawing Groups : Trifluoromethyl groups enhance metabolic stability but may reduce solubility, requiring formulation adjustments .

Experimental Design & Data Analysis

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

- Methodological Answer :

- Crystallization : Use slow evaporation (e.g., ethanol/water mixtures) to grow single crystals. Challenges include polymorphism and twinning .

- Data Collection : Optimize X-ray exposure time to balance resolution and radiation damage.

- Refinement : Use SHELXL for small-molecule refinement. Address disorder in the ethylthiophenyl group with PART and ISOR commands .

Q. How should discrepancies in melting point data across literature sources be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.